molecular formula C19H36O4 B14741574 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 2064-94-0

3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B14741574
CAS No.: 2064-94-0
M. Wt: 328.5 g/mol
InChI Key: NNVYAHMSBATERB-UHFFFAOYSA-N
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Description

3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is a bicyclic organic compound characterized by a central quaternary carbon atom (a spiro atom) with two alicyclic rings linked to it, each comprising five atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the condensation of hexanal with pentaerythritol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the spiroacetal structure. The reaction conditions generally include:

    Acidic pH (3-5): Achieved using oxalic acid or another suitable acid.

    Refluxing: The reaction mixture is heated under reflux for an extended period (e.g., 19 hours).

    Stabilization: Hydroquinone is often added to stabilize the aldehyde and prevent polymerization.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but optimized for higher yields and efficiency. Techniques such as azeotropic distillation are employed to remove reaction water and drive the equilibrium towards acetal formation. The reaction is typically carried out at elevated temperatures (e.g., 80°C) with an excess of aldehyde to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the spiroacetal to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Hexanoic acid derivatives.

    Reduction: Hexanol derivatives.

    Substitution: Various substituted spiroacetals depending on the nucleophile used.

Scientific Research Applications

3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in metabolic pathways.

    Pathways: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
  • 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane

Uniqueness

3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is unique due to its hexyl substituents, which impart distinct physical and chemical properties compared to its vinyl and ethylidene counterparts

Properties

CAS No.

2064-94-0

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

3,9-dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C19H36O4/c1-3-5-7-9-11-17-20-13-19(14-21-17)15-22-18(23-16-19)12-10-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

NNVYAHMSBATERB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC2(CO1)COC(OC2)CCCCCC

Origin of Product

United States

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